Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Stability of Pentanal, 3-oxo-
This guide provides a comprehensive technical overview of Pentanal, 3-oxo- (CAS No. 623-38-1), a bifunctional organic compound of significant interest in synthetic chemistry and drug development. As a β-keto aldehyde, its unique structural arrangement, featuring both a ketone and an aldehyde group, imparts a high degree of reactivity that is both synthetically useful and a considerable challenge in terms of stability and handling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing robust protocols for its characterization and management.
Pentanal, 3-oxo-, also known as 3-oxopentanal, is a five-carbon chain containing a terminal aldehyde group and a ketone group at the C-3 position[1][2][3]. This 1,3-dicarbonyl arrangement is the primary determinant of its chemical personality, governing its structure, reactivity, and stability.
The fundamental properties of 3-oxopentanal are summarized below. These values, particularly the predicted pKa, are critical for understanding its behavior in various chemical environments. The relatively low pKa, for instance, indicates the acidity of the α-hydrogens situated between the two carbonyl groups, a key factor in its enolization and subsequent reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [4][5] |
| Molecular Weight | 100.12 g/mol | [4][5] |
| CAS Number | 623-38-1 | [4][5] |
| Boiling Point | 145.4°C at 760 mmHg | [6] |
| Density | 0.948 g/cm³ | [6] |
| Flash Point | 46.4°C | [6] |
| pKa (Predicted) | 5.81 ± 0.23 | [6] |
| Topological Polar Surface Area | 34.1 Ų | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
| Rotatable Bond Count | 3 | [4][5] |
The Dynamic Equilibrium: Keto-Enol Tautomerism
A central feature of β-dicarbonyl compounds is their existence as a dynamic equilibrium of two constitutional isomers, known as tautomers: the keto form and the enol form[7][8]. This phenomenon, keto-enol tautomerism, is not merely a theoretical concept but a practical reality that dictates the compound's reactivity. The enol form, while often the minor component for simple ketones, can be significantly stabilized in 1,3-dicarbonyl systems like 3-oxopentanal[9].
The stabilization of the enol tautomer is primarily attributed to two factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring via hydrogen bonding with the carbonyl oxygen, further lowering its energy.
This equilibrium is catalyzed by both acid and base.[10][11] Understanding this equilibrium is paramount, as the enol form is often the more nucleophilic and reactive species in many synthetic transformations.
Caption: Keto-enol equilibrium of Pentanal, 3-oxo-.
Inherent Instability and Degradation Pathways
Pentanal, 3-oxo- is an inherently reactive and unstable molecule. Researchers must anticipate and mitigate several degradation pathways to ensure experimental integrity and product purity.[12] The high reactivity stems from the presence of two electrophilic carbonyl carbons, acidic α-hydrogens, and the potential for enolate formation.
Key degradation pathways include:
-
Aldol Condensation: The enolate, readily formed under neutral or basic conditions, can act as a nucleophile, attacking the aldehyde of another molecule.[13] This self-condensation reaction can lead to a complex mixture of oligomers and polymers, which is often observed as an intractable residue upon storage.
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it to the corresponding carboxylic acid (3-oxopentanoic acid).[1]
-
Hydration: In aqueous media, the electrophilic aldehyde carbon can be attacked by water to form an equilibrium with the corresponding geminal diol (3-oxopentane-1,1-diol). While reversible, this alters the chemical nature and reactivity of the molecule.[12][14]
The stability is highly pH-dependent.
-
Basic Conditions (pH > 7): Strongly favor enolate formation, accelerating aldol condensations and potentially retro-Claisen type reactions.[12]
-
Acidic Conditions (pH < 7): Can catalyze enolization and hydration of the aldehyde group.[12] Neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize base-catalyzed degradation.
Caption: Major degradation pathways for Pentanal, 3-oxo-.
Protocols for Handling, Storage, and Experimentation
Given its instability, strict adherence to proper handling and storage protocols is crucial for obtaining reliable and reproducible results.
Recommended Storage Protocol
The objective is to minimize exposure to catalysts for degradation (air, moisture, light, and elevated temperature).
-
Aliquot: Upon receipt or synthesis, immediately aliquot the material into smaller, single-use vials. This minimizes freeze-thaw cycles and contamination of the bulk stock.
-
Inert Atmosphere: Blanket each vial with an inert gas (e.g., Argon or Nitrogen) before sealing.
-
Temperature: Store at low temperatures. For long-term storage, -20°C is recommended, and -80°C is ideal. Related β-keto acids have shown stability for years when stored at -15°C.[15]
-
Light Protection: Use amber vials or store containers in the dark to prevent potential photochemical degradation.
Experimental Best Practices
-
Buffer Selection: The choice of buffer is critical in aqueous experiments. Avoid buffers containing primary amines , such as Tris, as they will react with the aldehyde to form Schiff bases, consuming the reagent and compromising the experiment.[16]
-
Recommended Buffers: Phosphate, HEPES, or MOPS are excellent non-reactive alternatives.[16]
-
-
Solution Preparation: Prepare solutions of 3-oxopentanal immediately before use. Do not store stock solutions, even when frozen, for extended periods unless their stability under those specific conditions has been validated.
-
Atmosphere: For reactions sensitive to oxidation, de-gas solvents and conduct experiments under an inert atmosphere.
Analytical Characterization Workflow
A multi-technique approach is necessary for unambiguous characterization and stability assessment.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing the keto-enol equilibrium.
-
¹H NMR: Expect distinct signals for each tautomer. Key diagnostic peaks include the aldehydic proton (CHO) around 9.5-10.0 ppm in the keto form, and the enolic hydroxyl proton (OH) which can be a broad singlet anywhere from 5-15 ppm, and the vinyl proton (=CH) around 5-6 ppm in the enol form.
-
¹³C NMR: The carbonyl carbons will appear far downfield (>190 ppm). The presence of both keto and enol forms will result in a greater number of observed signals than would be expected from a single isomer.
-
-
Infrared (IR) Spectroscopy: IR can provide rapid confirmation of the functional groups.
-
Keto Form: Look for two distinct C=O stretching bands: one for the aldehyde (~1725 cm⁻¹) and one for the ketone (~1715 cm⁻¹). A sharp C-H stretch for the aldehyde is also expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Enol Form: Characterized by a broad O-H stretch (~3200 cm⁻¹) and a C=C stretch (~1650 cm⁻¹). The conjugated C=O stretch will be shifted to a lower frequency (~1600-1640 cm⁻¹).
-
Workflow for Stability Assessment
A typical workflow to assess the stability of 3-oxopentanal in a given formulation or solvent system involves time-point analysis using a separative technique coupled with a detector.
Caption: Experimental workflow for stability analysis.
Protocol: NMR Sample Preparation for Purity and Tautomer Assessment
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is dry, as water can complicate the spectrum.
-
Sample Weighing: In a controlled environment (e.g., glovebox or under a stream of Argon), accurately weigh approximately 5-10 mg of 3-oxopentanal directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Mixing: Cap the tube and gently invert several times to dissolve the compound completely. A brief vortex can be used if necessary.
-
Immediate Analysis: Acquire the NMR spectra as soon as possible after preparation to minimize degradation within the solvent. Run ¹H, ¹³C, and consider DEPT experiments for full structural assignment.
Conclusion
Pentanal, 3-oxo- is a valuable but challenging chemical entity. Its dual carbonyl functionality drives a rich and complex chemistry, dominated by a dynamic keto-enol equilibrium and a high propensity for degradation via self-condensation and oxidation. For scientists in research and drug development, a thorough understanding of these properties is not optional—it is a prerequisite for successful application. By implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can effectively manage the inherent instability of 3-oxopentanal, thereby harnessing its synthetic potential while ensuring the integrity and reproducibility of their experimental outcomes.
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